2,2-Bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal
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Overview
Description
- This compound has a complex name, so let’s break it down:
2,2-Bis(hydroxymethyl)propane-1,3-diol: . It contains three hydroxymethyl groups and is used as a crosslinking agent in resins and coatings.
Butane-1,2,3,4-tetracarboxylic acid: is a tetracarboxylic acid with four carboxyl groups. It’s used in polymer chemistry.
3-Hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal: is a complex structure with a piperidine ring and a hydroxy group.
- Overall, this compound combines functionalities from these three components.
Preparation Methods
- Synthesis of this compound involves complex steps due to its multifunctional nature.
- One method involves the reaction of trimethylolpropane with butane-1,2,3,4-tetracarboxylic acid anhydride.
- Industrial production typically occurs via esterification or amidation reactions.
Chemical Reactions Analysis
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid groups.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Reagents: Common reagents include acid anhydrides, acyl chlorides, and strong acids.
Products: Various esters and amides can form, depending on reaction conditions.
Scientific Research Applications
Polymer Chemistry: Used as a crosslinking agent in resins and coatings.
Drug Delivery: Its unique structure makes it suitable for drug delivery systems.
Biomedical Materials: Investigated for tissue engineering and biocompatible materials.
Photoluminescent Materials: Some derivatives exhibit interesting photoluminescent properties.
Mechanism of Action
- The exact mechanism varies based on the specific application.
- In drug delivery, it may release drugs in a controlled manner due to its hydrolyzable ester bonds.
- In polymers, it contributes to crosslinking, enhancing material properties.
Comparison with Similar Compounds
- Similar compounds include other multifunctional molecules like pentaerythritol and hexamethylenetetramine.
- What sets this compound apart is its combination of hydroxymethyl, carboxylic acid, and piperidine functionalities.
Remember, this compound’s intricate structure offers versatility across various scientific fields.
Properties
CAS No. |
101357-36-2 |
---|---|
Molecular Formula |
C28H51NO14 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C15H29NO2.C8H10O8.C5H12O4/c1-13(2,10-17)12(18)11-8-14(3,4)16(7)15(5,6)9-11;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h10-12,18H,8-9H2,1-7H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
InChI Key |
RHXGAGTXJSOCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
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